molecular formula C20H17N5O3S2 B2994064 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251546-80-1

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2994064
CAS No.: 1251546-80-1
M. Wt: 439.51
InChI Key: LTXRYPCEOVBMAY-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17N5O3S2 and its molecular weight is 439.51. The purity is usually 95%.
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Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that exhibits a range of biological activities, primarily due to its structural features which include pyridazinone and pyrimidinone moieties. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C15H16N4O3SC_{15}H_{16}N_4O_3S. The presence of thiophene rings contributes to its unique chemical properties and potential biological activities.

PropertyValue
Molecular Weight320.38 g/mol
LogP2.2898
Polar Surface Area54.15 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic contacts. Specifically, the compound is believed to inhibit certain enzymes by mimicking natural substrates, a common trait among sulfonamide derivatives.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a related compound demonstrated submicromolar inhibition against SARS-CoV protease, suggesting potential applicability in antiviral drug development .

Anticancer Properties

Some derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines. In particular, studies have reported that certain pyridazinone derivatives possess notable cytotoxic activity comparable to established chemotherapeutic agents like doxorubicin . This suggests that the compound may also have potential as an anticancer agent.

Case Studies

  • SARS-CoV Inhibition : A study focused on the design and synthesis of related compounds revealed that they act as potent inhibitors of the SARS-CoV protease, with IC50 values in the nanomolar range. This highlights the potential for further development into antiviral therapies .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity, indicating their potential use in cancer treatment .

Research Findings

Several studies have explored the biological implications of thiophene-containing compounds:

Structure Activity Relationship (SAR)

Research has shown that modifications in the thiophene or pyridazinone rings can significantly affect biological activity. For example, changes in substituents can enhance enzyme binding affinity and selectivity .

Inhibition Studies

Inhibition studies have demonstrated that these compounds can effectively inhibit key enzymes involved in viral replication and cancer cell proliferation. The mechanism often involves competitive inhibition where the compound competes with natural substrates for enzyme binding sites .

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c26-18(12-24-13-22-15(11-20(24)28)17-4-2-10-30-17)21-7-8-25-19(27)6-5-14(23-25)16-3-1-9-29-16/h1-6,9-11,13H,7-8,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXRYPCEOVBMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CN3C=NC(=CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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